Molybdenum Blue

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molybdenum Blue is a term applied to a variety of reduced molybdenum oxide compounds, particularly those containing molybdenum in oxidation states +5 and +6. These compounds are known for their intense blue color, which arises from the mixed-valence state of molybdenum. This compound is commonly used in analytical chemistry, particularly in the colorimetric determination of phosphorus, arsenic, silicon, and germanium .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Molybdenum Blue can be synthesized by reducing an acidic molybdate solution with various reducing agents such as glucose, hydroquinone, and ascorbic acid. The reduction process involves the formation of molybdenum oxide nanoclusters, which self-assemble into larger structures . The reaction conditions, including the molar ratios of the reducing agent to molybdenum and the acidity of the solution, play a crucial role in determining the size and stability of the resulting particles .

Industrial Production Methods: In industrial settings, this compound is typically produced by reducing ammonium heptamolybdate with ascorbic acid in the presence of hydrochloric acid. This method allows for the production of stable dispersions of molybdenum oxide nanoclusters, which can be used in various applications .

Analyse Des Réactions Chimiques

Chemical Reactions Involved in Molybdenum Blue Formation

The formation of this compound involves several key chemical reactions:

-

Initial Reaction : The reaction begins with the interaction of orthophosphate ions with ammonium molybdate in an acidic medium, forming a heteropoly acid known as 12-molybdophosphoric acid.

PO43−+12MoO42−+12H+→H3[PMo12O40]+3H2O

-

Reduction to this compound : This heteropoly acid is subsequently reduced by various reducing agents (e.g., ascorbic acid, stannous chloride) to form the intensely colored this compound complex.

H3[PMo12O40]+Reducing Agent→Molybdenum Blue+Oxidized Products

The reduction process can be influenced by factors such as pH, temperature, and the concentration of reactants.

Acidity

Acidity significantly influences the formation of this compound. Optimal acidity (around pH 3) enhances the complex formation, while excessive acidity can inhibit it. A study showed that increasing acidity beyond a certain point does not improve the yield of this compound .

Temperature

Temperature also plays a crucial role. Higher temperatures generally increase the reaction rate and enhance complex formation. For instance, incubating at 45°C for 15 minutes yielded significantly higher absorbance readings compared to lower temperatures and shorter times .

Reducing Agents

Different reducing agents can affect the efficiency and rate of this compound formation. Ascorbic acid is commonly used due to its effectiveness in reducing the heteropoly acid to the blue complex. The concentration of ascorbic acid directly correlates with the intensity of the resulting color .

Kinetics of this compound Formation

The kinetics of this compound formation can be modeled using various mathematical approaches. A study demonstrated that the best fit for kinetic data was achieved using the Luong model, indicating that substrate inhibition occurs during the reaction process .

Table 1: Kinetic Parameters for this compound Formation

| Parameter | Value |

|---|---|

| Maximum Production Rate (pmax) | 5.88 μmole Mo-blue hr−1 |

| Half-saturation Constant (Ks) | 70.36 mM |

| Yield Coefficient (m) | 0.74 |

Applications De Recherche Scientifique

Introduction to Molybdenum Blue

This compound is a term that refers to a group of reduced molybdenum compounds characterized by their distinctive blue color. This compound has been a subject of scientific interest for over two centuries due to its unique properties and potential applications across various fields, including environmental science, analytical chemistry, and materials science.

Environmental Remediation

This compound has been utilized in bioremediation efforts, particularly in the reduction of toxic molybdate ions in contaminated environments. Research has shown that certain bacteria, such as Bacillus sp., can reduce soluble molybdate to insoluble this compound, effectively immobilizing it and reducing its toxicity. This process is crucial for managing molybdenum pollution in agricultural settings, where high concentrations can be detrimental to livestock and crops .

Case Study: Bioremediation by Bacillus sp.

- Organism: Bacillus sp. strain A.rzi

- Optimal Conditions: 4 mM phosphate concentration, 50 mM molybdate, pH 7.3

- Reduction Efficiency: Capable of reducing high concentrations (up to 80 mM) of sodium molybdate, which is significant considering environmental contamination can reach levels as high as 2000 ppm .

Analytical Chemistry

This compound is widely employed in analytical methods for determining phosphate levels in various samples, including soil and water. The this compound method involves the reaction of ammonium molybdate with phosphate ions under acidic conditions, forming a colored complex that can be quantified spectrophotometrically.

Key Features:

- Detection Limit: Sensitive detection of low phosphate concentrations.

- Methodology: The reaction can be optimized by adjusting reagent concentrations and reaction times to enhance accuracy and reproducibility .

Table: Comparison of this compound Method Parameters

| Parameter | Optimal Value |

|---|---|

| Ammonium Molybdate Concentration | 0.005 M |

| Ascorbic Acid Concentration | 1.056 g per 200 mL |

| Reaction Time | Variable (optimized per study) |

Nanotechnology

Recent advancements have explored the synthesis of this compound nanoparticles, which exhibit unique optical properties that are valuable in various applications, including catalysis and sensor technology. These nanoparticles can be synthesized using different reducing agents such as glucose, hydroquinone, and ascorbic acid.

Synthesis Insights:

- Absorption Maximum: The nanoparticles show an absorption peak around 745 nm.

- Stability: Dispersions created with ascorbic acid maintain stability for at least one month .

Table: Properties of this compound Nanoparticles

| Reducing Agent | Absorption Peak (nm) | Stability Duration |

|---|---|---|

| Glucose | 745 | >1 month |

| Hydroquinone | 745 | >1 month |

| Ascorbic Acid | 745 | >1 month |

Soil Analysis

The this compound reaction is pivotal in soil analysis for quantifying plant-available phosphorus. This method has been refined to enhance its accuracy and applicability in routine soil testing.

Application Process:

Mécanisme D'action

The mechanism by which Molybdenum Blue exerts its effects involves the self-assembly of molybdenum oxide nanoclusters into larger structures. These nanoclusters exhibit remarkable physicochemical properties, including high reactivity and structural versatility . The mixed-valence state of molybdenum allows for reversible redox reactions, which are essential for its catalytic and analytical applications .

Comparaison Avec Des Composés Similaires

Tungsten Blue: Similar to Molybdenum Blue, Tungsten Blue consists of reduced tungsten oxide nanoclusters and exhibits similar physicochemical properties.

Vanadium Blue: Another compound with similar properties, formed by the reduction of vanadium oxide.

Uniqueness of this compound: this compound is unique due to its specific mixed-valence state, which allows for a wide range of redox reactions. Its ability to form stable nanoclusters with various shapes and sizes makes it highly versatile for applications in catalysis, nanotechnology, and analytical chemistry .

Propriétés

Numéro CAS |

40957-85-5 |

|---|---|

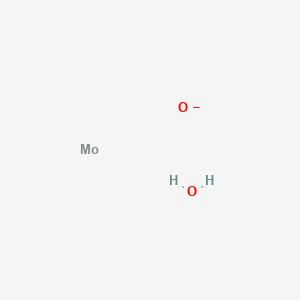

Formule moléculaire |

H2MoO2 |

Poids moléculaire |

129.96 g/mol |

Nom IUPAC |

oxomolybdenum;hydrate |

InChI |

InChI=1S/Mo.H2O.O/h;1H2; |

Clé InChI |

ARSBTACOLNKTQC-UHFFFAOYSA-N |

SMILES |

O.[O-2].[Mo] |

SMILES canonique |

O.O=[Mo] |

Synonymes |

molybdenum blue |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.